4'-Azetidinomethyl-2,4-dichlorobenzophenone
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Overview
Description
4’-Azetidinomethyl-2,4-dichlorobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring . This compound is known for its unique chemical properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the acylation of 2,4-dichlorobenzoyl chloride with an appropriate benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The next step involves the reaction of the benzophenone derivative with azetidine in the presence of a suitable base to form the azetidinomethyl group.
Industrial Production Methods
Industrial production of 4’-Azetidinomethyl-2,4-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2,4-dichlorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Azetidinomethyl-2,4-dichlorobenzophenone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,4-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the azetidinomethyl group.
2,4-Dichlorobenzophenone: Similar in structure but lacks the azetidinomethyl group and has different substitution patterns on the benzene ring.
Uniqueness
4’-Azetidinomethyl-2,4-dichlorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOUUGCFHINAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642822 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-96-2 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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